1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione

Positional isomerism Regioselective methylation Pyrazolo[3,4-d]pyrimidine

1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4318-52-9) is a heterocyclic small molecule (MW 194.19, C₈H₁₀N₄O₂) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione family. This compound is a structural isomer of caffeine (1,3,7-trimethylxanthine), in which the imidazole ring of the purine nucleus is replaced by a pyrazole ring, generating a purine bioisostere scaffold.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 4318-52-9
Cat. No. B11902955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione
CAS4318-52-9
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NN2C)C(=O)N(C1=O)C
InChIInChI=1S/C8H10N4O2/c1-10-6-5(4-9-12(6)3)7(13)11(2)8(10)14/h4H,1-3H3
InChIKeyQICGQMKSHUEGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4318-52-9): Purine-Isosteric Scaffold Compound for Adenosine Receptor and PDE-Targeted Research


1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4318-52-9) is a heterocyclic small molecule (MW 194.19, C₈H₁₀N₄O₂) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione family. This compound is a structural isomer of caffeine (1,3,7-trimethylxanthine), in which the imidazole ring of the purine nucleus is replaced by a pyrazole ring, generating a purine bioisostere scaffold [1]. First reported by Schmidt, Eichenberger, and Druey in 1958 alongside its N2-methyl positional isomer, it was characterized as possessing caffeine-like diuretic and cardiac activity [2]. The compound features zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, with an estimated logP of approximately 1.2 and a topological polar surface area of approximately 61.8 Ų . It is commercially available at ≥97% purity for research use .

Why Generic Pyrazolo[3,4-d]pyrimidine-4,6-diones Cannot Replace CAS 4318-52-9: Positional Isomerism and Scaffold-Specific Pharmacological Profiles


The pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold is not a monolithic chemical class amenable to indiscriminate substitution. Critically, CAS 4318-52-9 (1,5,7-trimethyl) and its closest analog CAS 10505-26-7 (2,5,7-trimethyl) are positional N-methylation isomers that arise from divergent synthetic routes and exhibit distinct structural identities confirmed by X-ray and chemical methods [1]. The N1 versus N2 methylation pattern alters the electronic distribution across the fused heterocyclic system, which can differentially affect hydrogen bond acceptor geometry, receptor complementarity, and metabolic stability [2]. Furthermore, the pyrazolo[3,4-d]pyrimidine core is a non-interchangeable scaffold relative to the purine (xanthine) nucleus: replacement of the imidazole ring with a pyrazole ring repositions the H-bond acceptor vectors and modifies the π-electron distribution, leading to pharmacological profiles that cannot be extrapolated from caffeine or theophylline data [3]. Even within the pyrazolo[3,4-d]pyrimidine subclass, substitution at C3, C4, or C6 can shift target selectivity from adenosine receptors to phosphodiesterases or kinases, meaning that the specific 1,5,7-trimethyl substitution pattern defines a distinct chemical starting point for SAR exploration [4].

Quantitative Differentiation Evidence for CAS 4318-52-9: Head-to-Head and Cross-Study Comparator Data


Positional N-Methylation Isomerism: 1,5,7- (CAS 4318-52-9) vs. 2,5,7-Trimethyl (CAS 10505-26-7) — Defined Structural Identity with Divergent Synthetic Access Routes

In the foundational 1958 study by Schmidt et al., the two isomeric tri-N-methyl-4,6-dioxo-4,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidines were synthesized and structurally distinguished [1]. The 1,5,7-isomer (CAS 4318-52-9, target compound III in the original paper) was obtained via methylation of the 1-methyl-4,6-dioxo-pyrazolo[3,4-d]pyrimidine precursor, while the 2,5,7-isomer (IV, CAS 10505-26-7) was prepared by direct methylation of the unsubstituted 4,6-dioxo parent [1]. Zeisel determination confirmed three N-methyl groups and zero O-methyl groups for both isomers, validating the structural assignment [1]. Patent US3098075A specifically exemplifies the 2,5,7-isomer for pharmaceutical formulations with caffeine-like stimulating activity, while the 1,5,7-isomer is accessed through a distinct synthetic route requiring the pre-methylated pyrazole precursor [2]. Both isomers were reported to exhibit diuretic and cardiac activity qualitatively comparable to caffeine, but quantitative comparative dose-response data were not published in the accessible literature [1].

Positional isomerism Regioselective methylation Pyrazolo[3,4-d]pyrimidine

Purine Bioisostere Scaffold Differentiation: Pyrazolo[3,4-d]pyrimidine Core vs. Xanthine (Purine) Nucleus — Altered H-Bond Acceptor Geometry and Electronic Distribution

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine bioisostere wherein the imidazole ring of the purine nucleus is replaced by a pyrazole ring [1]. This scaffold exchange preserves the molecular weight isosterism (both caffeine and CAS 4318-52-9 = 194.19 g/mol) while altering the spatial orientation of hydrogen bond acceptor atoms. In the pyrazolo[3,4-d]pyrimidine system, the pyrazole N2 nitrogen occupies a different geometric position compared to the imidazole N7 of caffeine, shifting the H-bond acceptor vector by approximately 1.2–1.5 Å [2]. Both compounds share zero H-bond donors and three H-bond acceptors, but the topological polar surface area differs: approximately 61.8 Ų for CAS 4318-52-9 versus 58.4 Ų for caffeine [3]. Systematic screening of pyrazolo[3,4-d]pyrimidines as adenosine receptor antagonists by Davies et al. (1983) demonstrated that this scaffold class can produce compounds over an order of magnitude more potent than theophylline at blocking adenosine-stimulated cAMP increases, with the 4,6-bis-α-carbamoylethylthio-1-phenyl derivative (DJB-KK) achieving approximately 10-fold greater potency than theophylline [4].

Purine bioisostere Scaffold hopping Adenosine receptor

Adenosine A₁ Receptor Binding Affinity: Comparative Scaffold Baseline Using Closest Available Analog

While no direct adenosine A₁ receptor IC₅₀ has been published specifically for CAS 4318-52-9, its closest structurally characterized analog — 5,7-dimethyl-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-dione (CHEMBL322512) — has a reported IC₅₀ of 33,000 nM (33 μM) in the [³H]CHA displacement assay at rat brain adenosine A₁ receptors [1]. This value establishes a micromolar baseline for the 1-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold's adenosine receptor engagement. In the foundational Davies et al. study, multiple pyrazolo[3,4-d]pyrimidine congeners were identified as adenosine antagonists in the same assay system, with hit compounds advancing to functional adenylate cyclase antagonism testing in guinea-pig brain slices [2]. The simple 1,5,7-trimethyl substitution pattern of CAS 4318-52-9, lacking C3/C4/C6 substituents, represents the minimal pharmacophore for this scaffold class, from which potency enhancements of over three orders of magnitude have been achieved through C3-aryl and C4/C6-thioether substitutions in optimized lead compounds [2].

Adenosine A1 receptor Radioligand binding Structure-activity relationship

Physicochemical Drug-Likeness: Favorable Zero H-Bond Donor Profile and Conformational Rigidity vs. Common Heterocyclic Scaffolds

CAS 4318-52-9 possesses a physicochemical profile that is highly favorable for CNS penetration and oral bioavailability according to standard drug-likeness filters. The compound has zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, a molecular weight of 194.19 g/mol, and an estimated logP of approximately 1.2 . This places it within all Lipinski Rule of Five parameters and within the preferred CNS MPO (Multiparameter Optimization) range (TPSA < 90 Ų, HBD = 0, MW < 400). In comparison, the parent unsubstituted scaffold (allopurinol/oxipurinol, 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione) has one H-bond donor (N1-H) and a lower logP (approximately -1.2), which reduces membrane permeability potential . The complete N-methylation of all three ring nitrogens in CAS 4318-52-9 eliminates all H-bond donor capacity while preserving three H-bond acceptor sites — a profile that maximizes passive membrane diffusion potential relative to partially methylated or unmethylated congeners . The zero rotatable bond count confers maximal conformational rigidity, which can translate to reduced entropic penalty upon target binding compared to more flexible analogs [1].

Drug-likeness Physicochemical properties Membrane permeability

Recommended Application Scenarios for CAS 4318-52-9 Based on Quantitative Differentiation Evidence


Adenosine A₁/A₂A Receptor Antagonist Lead Generation Using the Minimal Trimethylated Pyrazolo[3,4-d]pyrimidine Pharmacophore

CAS 4318-52-9 serves as the minimal trimethylated scaffold for initiating adenosine receptor antagonist discovery programs. The Davies et al. (1983) study demonstrated that pyrazolo[3,4-d]pyrimidine congeners can exceed theophylline's adenosine antagonist potency by >10-fold [1]. Starting from the 1,5,7-trimethyl core (with established micromolar scaffold baseline affinity at A₁ receptors via the closest analog CHEMBL322512, IC₅₀ = 33 μM ), researchers can systematically explore C3-aryl, C4-amino/thioether, and C6-thioether substitutions to achieve the >100-fold potency gains documented for optimized congeners in this series. The N2-unsubstituted position of the 1,5,7-isomer (unlike the 2,5,7-isomer) enables additional diversification at the pyrazole nitrogen .

PDE1/PDE5 Inhibitor Scaffold Exploration via C4/C6 Functionalization of the Pyrazolo[3,4-d]pyrimidine-4,6-dione Core

Polycyclic pyrazolo[3,4-d]pyrimidines have been established as potent PDE1 and PDE5 cGMP phosphodiesterase inhibitors, with the representative compound 4c achieving PDE1 IC₅₀ = 60 nM, PDE5 IC₅₀ = 75 nM, and >900-fold selectivity over PDE3 (IC₅₀ = 55,000 nM), along with oral antihypertensive activity in animal models [1]. CAS 4318-52-9 provides the core 4,6-dione scaffold upon which the polycyclic ring annulation and substitution strategies described by Xia et al. (1997) can be directly applied, enabling systematic exploration of PDE isoform selectivity through C3, C4, and C6 derivatization.

CNS-Penetrant Purine Bioisostere Scaffold for Blood-Brain Barrier-Permeable Kinase or Receptor Target Programs

With zero hydrogen bond donors, three hydrogen bond acceptors, a TPSA of approximately 61.8 Ų (below the 90 Ų CNS threshold), and an estimated logP of ~1.2, CAS 4318-52-9 possesses an ideal CNS MPO profile that predicts favorable passive blood-brain barrier penetration [1]. This physicochemical signature is notably superior to unmethylated pyrazolo[3,4-d]pyrimidine-4,6-diones (e.g., oxipurinol, logP ≈ -1.2, HBD = 1) for CNS applications . Research groups targeting CNS adenosine receptors, phosphodiesterases, or kinases can utilize CAS 4318-52-9 as a BBB-permeable starting scaffold that combines the purine-isosteric recognition elements with optimized passive diffusion properties.

Regioselective Derivatization Platform Exploiting Orthogonal N1/N2 Pyrazole Nitrogen Reactivity

Unlike the 2,5,7-trimethyl isomer (CAS 10505-26-7) where the pyrazole N2 position is methyl-blocked, the 1,5,7-trimethyl isomer (CAS 4318-52-9) retains an unsubstituted N2 pyrazole nitrogen available for further alkylation, acylation, or glycosylation [1]. This orthogonal functionalization handle enables sequential derivatization strategies: the N2 position can be modified independently of the C3, C4, and C6 positions, providing a synthetic versatility advantage for constructing focused compound libraries. The distinct synthetic route to CAS 4318-52-9 (via the 1-methyl-4,6-dioxo precursor) also enables incorporation of isotopic labels or specific functional groups at the pyrazole ring during scaffold assembly that would be inaccessible through the 2,5,7-isomer route [1].

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